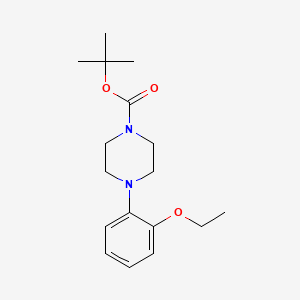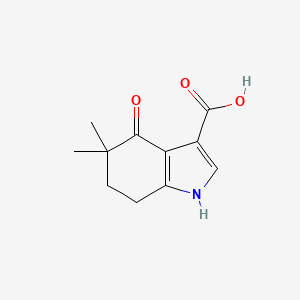![molecular formula C17H16O3 B15355458 2-[4-(3-Phenylpropanoyl)phenyl]acetic acid](/img/structure/B15355458.png)
2-[4-(3-Phenylpropanoyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Phenylpropanoyl)phenyl]acetic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its phenylpropanoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-phenylpropionic acid and 4-aminophenol as the primary starting materials.
Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where 3-phenylpropionic acid chloride is reacted with 4-aminophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Purification: The product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Catalyst Recovery: The Lewis acid catalyst is often recycled to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenylpropanoyl group can bind to active sites, modulating the activity of the target molecule. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
3-Phenylpropionic Acid: Similar structure but lacks the acetic acid moiety.
4-Aminophenol: Similar phenyl ring but different functional groups.
Benzenepropanoyl Chloride: Similar acyl group but different attachment points.
属性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC 名称 |
2-[4-(3-phenylpropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H16O3/c18-16(11-8-13-4-2-1-3-5-13)15-9-6-14(7-10-15)12-17(19)20/h1-7,9-10H,8,11-12H2,(H,19,20) |
InChI 键 |
IDTSNICABNIPGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



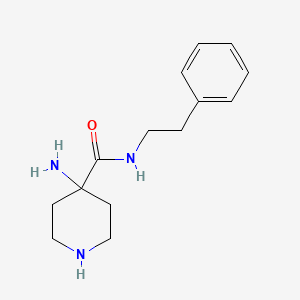
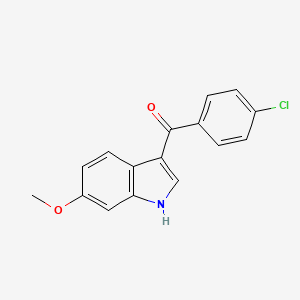
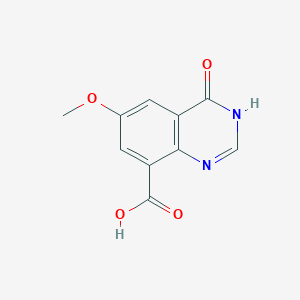

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[[2-(4-nitrophenyl)hydrazinyl]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B15355419.png)

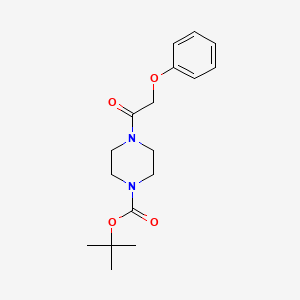

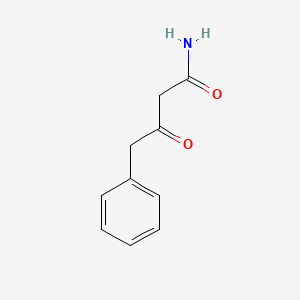
![Methyl 4-[(4-aminophenyl)methylamino]benzoate](/img/structure/B15355442.png)
